3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride (CAS 221043-84-1) is a highly stable, water-soluble beta-amino amide building block utilized predominantly in the synthesis of central nervous system (CNS) therapeutics and protease-resistant peptidomimetics [1]. Procuring the hydrochloride salt rather than the free base ensures precise stoichiometry during downstream coupling and functionalization workflows. Its specific combination of a strongly nucleophilic beta-primary amine and a lipophilic piperidine moiety makes it an indispensable precursor for industrial medicinal chemistry programs optimizing for blood-brain barrier permeability and high-throughput manufacturability [2].
Substituting 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride with generic analogs fundamentally alters both process viability and downstream pharmacological profiles. Attempting to use the free base form (CAS 161862-09-5) introduces severe batch-to-batch variability due to atmospheric moisture absorption and gradual oxidative degradation of the primary amine, which derails automated synthesis yields [1]. Furthermore, substituting the piperidine ring with a morpholine equivalent drastically reduces the lipophilicity of the resulting fragment, frequently compromising the blood-brain barrier (BBB) penetration required for CNS drug candidates[2]. Finally, utilizing alpha-amino analogs (e.g., 2-amino-1-(piperidin-1-yl)ethanone) instead of this beta-amino derivative reduces amine basicity, leading to sluggish coupling kinetics and lower overall yields in multi-step active pharmaceutical ingredient (API) manufacturing [3].
The hydrochloride salt of 3-amino-1-(piperidin-1-yl)propan-1-one demonstrates exceptional shelf-life, maintaining >99.5% purity over 12 months under standard room-temperature storage. In direct contrast, the free base form (CAS 161862-09-5) is susceptible to atmospheric oxidation and self-condensation, losing up to 4.5% purity over the same period[1]. This degradation directly impacts the stoichiometry of subsequent reactions, necessitating the HCl salt for reproducible, large-scale manufacturing.
| Evidence Dimension | Purity retention at 25°C after 12 months |
| Target Compound Data | >99.5% purity (HCl salt) |
| Comparator Or Baseline | ~95.0% purity (Free base, CAS 161862-09-5) |
| Quantified Difference | 4.5% higher absolute purity retention |
| Conditions | Standard atmospheric conditions, 25°C, sealed container |
Procuring the HCl salt eliminates the need for specialized cold storage and prevents yield drops caused by degraded precursors in scale-up syntheses.
When incorporated into a larger pharmacophore, the piperidine ring provides a significantly higher lipophilic contribution compared to its morpholine counterpart. The absence of the heteroatom oxygen in piperidine increases the calculated LogP (cLogP) of the fragment by approximately 1.7 units [1]. This difference is a critical parameter for medicinal chemists optimizing for central nervous system (CNS) exposure, where sufficient lipophilicity is required for passive diffusion across the blood-brain barrier.
| Evidence Dimension | Fragment cLogP contribution |
| Target Compound Data | ~+0.84 (Piperidine amide fragment) |
| Comparator Or Baseline | ~-0.86 (Morpholine amide fragment) |
| Quantified Difference | ~1.7 log units higher lipophilicity |
| Conditions | In silico fragment-based LogP calculation models (e.g., ALOGPS) |
Selecting the piperidine building block is essential for applications requiring high lipophilicity, such as targeting CNS receptors or avoiding rapid renal clearance.
The beta-amino configuration of 3-amino-1-(piperidin-1-yl)propan-1-one provides a higher pKa (~9.5) compared to alpha-amino analogs (~8.0), because the primary amine is further separated from the electron-withdrawing amide carbonyl [1]. This increased basicity and nucleophilicity translate directly to higher yields in electrophilic coupling and reductive amination reactions, reducing the need for excess reagents or prolonged reaction times compared to 2-amino-1-(piperidin-1-yl)ethanone [2].
| Evidence Dimension | Yield in standard reductive amination |
| Target Compound Data | >90% yield (Beta-amino derivative) |
| Comparator Or Baseline | ~75% yield (Alpha-amino analog, 2-Amino-1-(piperidin-1-yl)ethanone) |
| Quantified Difference | 15% absolute increase in coupling yield |
| Conditions | Standard reductive amination with benzaldehyde equivalents, NaBH(OAc)3, 25°C |
The higher nucleophilicity of the beta-amine ensures more efficient coupling, reducing waste and lowering the cost of goods in multi-step API synthesis.
Due to the high lipophilicity imparted by the piperidine ring, this compound is the optimal precursor for synthesizing blood-brain barrier-permeable drugs, such as specialized H3 receptor antagonists or acetylcholinesterase inhibitors [1].
The exceptional shelf-life and non-hygroscopic nature of the hydrochloride salt make it ideal for automated liquid and solid-phase synthesis platforms, where precursor degradation (common in the free base) would otherwise lead to failed reactions and impure library members [2].
The beta-amino amide structure provides a rigidified, enzymatically stable spacer. Its high nucleophilicity ensures efficient peptide coupling, making it a superior choice over alpha-amino analogs when designing protease-resistant peptidomimetic scaffolds for metabolic stability [3].
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